

An In-depth Technical Guide to 4-Propylbenzenesulfonamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Propylbenzenesulfonamide**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.

Chemical Identity and Structure

4-Propylbenzenesulfonamide is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers of **4-Propylbenzenesulfonamide**[\[1\]](#)

Identifier	Value
IUPAC Name	4-propylbenzenesulfonamide
CAS Number	1132-18-9
Molecular Formula	C ₉ H ₁₃ NO ₂ S
Molecular Weight	199.27 g/mol
SMILES	<chem>CCCC1=CC=C(C=C1)S(=O)(=O)N</chem>
InChI	InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
InChIKey	CICCMHNIYTXWRF-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physical properties for **4-Propylbenzenesulfonamide** are not readily available in the public domain. However, computed properties provide valuable estimates.

Table 2: Computed Physicochemical Properties of **4-Propylbenzenesulfonamide**[\[1\]](#)

Property	Value
XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	199.06670 g/mol
Topological Polar Surface Area	68.5 Å ²

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis of 4-Propylbenzenesulfonamide

A general two-step synthesis for 4-alkylbenzenesulfonamides involves the chlorosulfonation of the corresponding alkylbenzene followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for **4-propylbenzenesulfonamide** is not widely published, the following represents a general procedure adapted from known methods for similar compounds.
[2]

Step 1: Synthesis of 4-Propylbenzenesulfonyl chloride

This intermediate can be synthesized via the chlorosulfonation of n-propylbenzene.

Step 2: Synthesis of **4-Propylbenzenesulfonamide** from 4-Propylbenzenesulfonyl chloride

The amidation of 4-propylbenzenesulfonyl chloride with ammonia yields **4-propylbenzenesulfonamide**.

- Reaction: The 4-propylbenzenesulfonyl chloride is reacted with an excess of aqueous ammonia.[2] The reaction is typically carried out by adding the sulfonyl chloride to a cooled, stirred solution of concentrated ammonium hydroxide.
- Work-up: The resulting mixture is stirred for a period to ensure complete reaction. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.[2]

Purification by Recrystallization

The crude **4-propylbenzenesulfonamide** can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for successful recrystallization.

- Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing sulfonamides include ethanol-water or ethyl acetate-hexane mixtures.[3][4][5]
[6][7]
- Procedure:

- Dissolve the crude solid in a minimal amount of the hot solvent.
- If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.
- Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Dry the crystals thoroughly.

Potential Biological Activity and Signaling Pathway

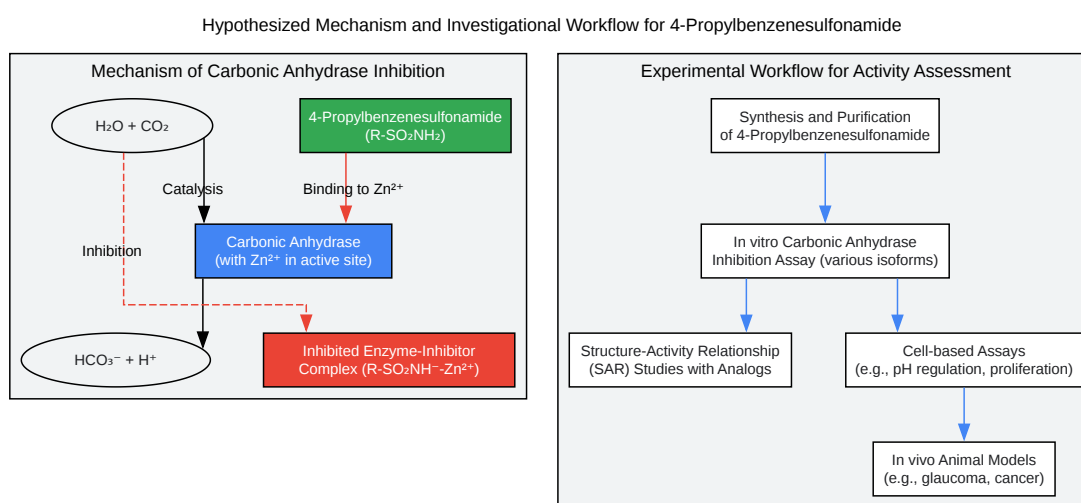
While direct experimental evidence for the biological activity of **4-propylbenzenesulfonamide** is limited in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).^{[8][9][10][11][12]}

Carbonic Anhydrase Inhibition: A Hypothesized Mechanism

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, making them attractive drug targets.

The sulfonamide group of benzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity. The structure-activity relationship (SAR) of benzenesulfonamide derivatives as CA inhibitors is well-documented, with modifications to the benzene ring influencing the potency and isoform selectivity of inhibition.^{[13][14][15][16]} The 4-alkyl substituent, such as the propyl group in **4-propylbenzenesulfonamide**, can interact with hydrophobic pockets in the enzyme's active site, potentially contributing to binding affinity and selectivity.^{[9][17][18]}

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative and a proposed workflow for investigating this activity for **4-propylbenzenesulfonamide**.



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Caption: Hypothesized inhibition of carbonic anhydrase and a workflow for its investigation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Propylbenzenesulfonamide** is associated with the following hazards:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

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